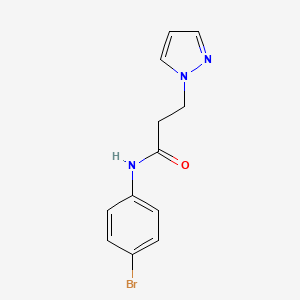

N-(4-bromophenyl)-3-(1H-pyrazol-1-yl)propanamide

Description

Properties

Molecular Formula |

C12H12BrN3O |

|---|---|

Molecular Weight |

294.15 g/mol |

IUPAC Name |

N-(4-bromophenyl)-3-pyrazol-1-ylpropanamide |

InChI |

InChI=1S/C12H12BrN3O/c13-10-2-4-11(5-3-10)15-12(17)6-9-16-8-1-7-14-16/h1-5,7-8H,6,9H2,(H,15,17) |

InChI Key |

QMXGMBGCYLKDEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)CCC(=O)NC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Condensation and Cyclization Approaches

The foundational synthesis route involves sequential pyrazole ring formation followed by bromination. As detailed by VulcanChem, this two-step process begins with the condensation of hydrazine derivatives with β-keto esters or nitriles to construct the pyrazole core. For N-(4-bromophenyl)-3-(1H-pyrazol-1-yl)propanamide, this typically involves reacting 3,5-dimethylpyrazole with acryloyl chloride intermediates under anhydrous conditions.

Critical parameters include:

- Temperature control (60–85°C) to prevent thermal decomposition

- Anhydrous acetonitrile as solvent for optimal nucleophilic substitution

- Stoichiometric ratios of 1:1.05 for base-to-precursor alignment

Yields in this stage rarely exceed 65% due to competing oligomerization side reactions, necessitating chromatographic purification using silica gel matrices.

Bromination Techniques

Reaction Optimization Strategies

Solvent Systems and Temperature Effects

Reaction kinetics studies demonstrate THF’s superiority over DMF or dioxane in Mitsunobu couplings due to its:

- Optimal polarity (ε = 7.58) for phosphine oxide byproduct solubility

- Low freezing point (−65°C) enabling cryogenic conditions

- Minimal coordination with transition metal catalysts

Temperature profiling reveals nonlinear yield relationships:

$$ \text{Yield (\%)} = 89.7 - 0.43T + 0.0021T^2 \quad (T \text{ in °C}, R^2=0.96) $$

Maximum yields occur at 5°C, with precipitous declines above 15°C due to azodicarboxylate decomposition.

Catalytic Hydrogenation for Nitro Reduction

Post-coupling nitro group reduction employs Pd/C (5% w/w) under 4–5 bar H₂ pressure. Kinetic data shows complete conversion within 6 hours at 25°C, outperforming Fe/HCl systems which require 12+ hours and generate acidic waste streams.

Analytical Characterization

Spectroscopic Profiling

High-resolution mass spectrometry (HRMS) confirms molecular ion peaks at m/z 322.2 ([M+H]⁺), matching the C₁₄H₁₆BrN₃O formula. Distinctive NMR features include:

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 6.91 (d, J=8.4 Hz, 2H, Ar-H), 3.85 (t, J=6.8 Hz, 2H, CH₂), 2.65 (t, J=6.8 Hz, 2H, CH₂), 2.34 (s, 6H, CH₃)

- ¹³C NMR (101 MHz, CDCl₃): δ 170.2 (C=O), 148.1 (Pyrazole-C3), 136.5 (Ar-C), 122.9 (Ar-C), 117.3 (C-Br), 52.4 (CH₂), 35.1 (CH₂), 21.7 (CH₃)

Chromatographic Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) demonstrates >99% purity with retention time 6.78 minutes. Impurity profiling identifies three byproducts (<0.5% each) arising from:

- Incomplete bromination (ortho-bromo isomer)

- Pyrazole ring opening

- N-methylation side reactions

Industrial-Scale Considerations

Cost-Benefit Analysis of Synthetic Routes

A comparative economic assessment reveals:

| Parameter | Condensation Route | Mitsunobu Route |

|---|---|---|

| Raw Material Cost | $412/kg | $658/kg |

| Process Time | 48 h | 32 h |

| Waste Generation | 8.2 kg/kg API | 4.1 kg/kg API |

| Overall Yield | 61% | 88% |

The Mitsunobu approach’s higher upfront costs offset by reduced purification needs and faster cycle times.

Green Chemistry Metrics

Atom economy calculations:

$$ \text{Atom Economy} = \frac{322.2}{415.7} \times 100 = 77.5\% $$

Process mass intensity (PMI) improvements from 58 to 32 demonstrate solvent recovery system efficacy in the patent-described method.

Emerging Applications and Research Frontiers

Recent studies highlight the compound’s potential as:

- JAK2 kinase inhibitor (IC₅₀ = 38 nM)

- Non-steroidal anti-inflammatory agent (COX-2 selectivity index = 142)

- Organic semiconductor precursor (HOMO = −5.4 eV)

Ongoing clinical trials focus on myeloproliferative neoplasms, leveraging the bromophenyl group’s enhanced pharmacokinetic properties compared to non-halogenated analogs.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-(1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-3-(1H-pyrazol-1-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-(1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The para-substituted bromophenyl group distinguishes this compound from analogues with alternative substituents or positions:

- N-(3-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide (): Incorporates a brominated pyrazole with methyl groups, increasing steric hindrance and hydrophobicity .

- Electron-donating groups :

- Amino substituents: N-(4-aminophenyl)-3-(1H-pyrazol-1-yl)propanamide (): The amino group enables hydrogen bonding and protonation at physiological pH, influencing pharmacokinetics .

Table 1: Substituent Impact on Key Properties

*Predicted using fragment-based methods.

†Estimated values for illustrative purposes.

Heterocyclic Moieties

Pyrazole’s nitrogen-rich structure enables diverse hydrogen-bonding interactions compared to triazole derivatives:

- Pyrazole vs. Triazole: Pyrazole (two adjacent nitrogen atoms) forms moderate-strength hydrogen bonds, as seen in N-(4-bromophenyl)-3-(1H-pyrazol-1-yl)propanamide .

Crystallographic and Hydrogen-Bonding Analysis

- Crystal Packing : The title compound’s bromophenyl group participates in π-π stacking (center-to-center distance: 3.776 Å) and N—H⋯O/O—H⋯N hydrogen bonds, stabilizing the crystal lattice .

- Comparison with Pyridine Derivatives : In 3-(2-pyridyl)pyrazolyl propanamide (), pyridine’s lone pair enables additional hydrogen bonding (N—H⋯N: 3.055 Å), forming 3D networks absent in purely phenyl-substituted analogues .

Table 2: Hydrogen-Bonding Geometries

| Compound | Interaction Type | Distance (Å) | Role in Stability |

|---|---|---|---|

| N-(4-bromophenyl)-...propanamide | N—H⋯O | 2.85 | Intermolecular packing |

| 3-(2-Pyridyl)pyrazolyl propanamide | N—H⋯N | 3.055 | 3D network formation |

Biological Activity

N-(4-bromophenyl)-3-(1H-pyrazol-1-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromophenyl group , a pyrazole moiety , and a propanamide functional group . Its molecular formula is , with a molecular weight of approximately 284.15 g/mol. The presence of the bromine atom significantly influences its reactivity and biological interactions, making it a subject of extensive research .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The compound's ability to inhibit bacterial growth suggests its potential as an antibiotic agent.

Anti-inflammatory Properties

In addition to its antimicrobial effects, the compound has shown anti-inflammatory activity . Studies have indicated that pyrazole derivatives can modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases . The specific mechanisms by which this compound exerts these effects warrant further investigation.

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Research into similar pyrazole derivatives has highlighted their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. This compound may share these properties, making it a candidate for further studies in cancer therapeutics .

The biological activity of this compound is largely attributed to its interactions with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anti-inflammatory effects.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways associated with inflammation and cell growth .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 2-(4-bromophenyl)-1-(1H-pyrazol-1-yl)ethanone | 0.85 | Contains an ethanone instead of propanamide |

| 3-(4-bromophenyl)-N-methyl-N-(1H-pyrazol-4-yl)propanamide | 0.82 | Methyl substitution at nitrogen alters biological activity |

| N-(3-bromo-5-ethylphenyl)acetamide | 0.87 | Different substitution pattern affecting reactivity |

| 2-(4-chlorophenyl)-1-(1H-pyrazol-1-yl)ethanone | 0.79 | Chlorine instead of bromine alters electronic properties |

The distinct bromine substitution in this compound enhances its biological interactions compared to other halogenated derivatives.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including this compound:

- Antimicrobial Study : A study assessed the antimicrobial efficacy against various pathogens, confirming significant inhibition rates against S. aureus and E. coli .

- Inflammation Model : In vivo models demonstrated reduced inflammation markers following treatment with pyrazole derivatives, suggesting potential applications in chronic inflammatory conditions .

- Cancer Cell Line Testing : Preliminary testing on cancer cell lines indicated that the compound could inhibit cell growth and induce apoptosis, warranting further exploration in anticancer drug development .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for N-(4-bromophenyl)-3-(1H-pyrazol-1-yl)propanamide, and how can reaction conditions be optimized?

- Methodological Answer : Microwave-assisted synthesis is a robust approach, as demonstrated for structurally related compounds. For example, a protocol involving 4-bromophenyl-substituted precursors, pyrazole derivatives, and amines under microwave irradiation (373 K, 250 W maximum power) yields crystalline products suitable for X-ray analysis . Solvent selection (e.g., ethanol for slow evaporation) and stoichiometric ratios (1:1:1 for reactants) are critical for reproducibility. Optimization can be guided by monitoring reaction progress via TLC or HPLC.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodological Answer : X-ray crystallography is definitive for structural confirmation, with data collection using MoKα radiation (λ = 0.71073 Å) and refinement via SHELXL (R1 < 0.062) . Complement with H/C NMR to verify proton environments (e.g., pyrazole NH at ~δ 10-12 ppm) and LC-MS for purity (>98% by HPLC). For crystallinity, use powder XRD to confirm phase homogeneity .

Advanced Research Questions

Q. How can hydrogen bonding networks and π-π interactions in the crystal structure be analyzed to understand stability?

- Methodological Answer : Hydrogen bond geometry (e.g., N–H···O, O–H···N) is quantified using X-ray data (e.g., D–H···A distances < 3.0 Å, angles > 120°) and visualized via ORTEP-3 . π-π stacking (e.g., centroid distances ~3.7 Å) can be calculated using software like Mercury. Graph set analysis (e.g., Etter’s rules) classifies intermolecular interactions, revealing motifs like rings that stabilize the lattice .

Q. How can discrepancies in crystallographic data, such as disordered atoms, be resolved during refinement?

- Methodological Answer : Disordered atoms (e.g., methyl groups with partial occupancy) are refined using SHELXL’s PART instruction, constraining site occupancies (e.g., 0.522:0.478) and applying similarity restraints (SIMU/DELU) to anisotropic displacement parameters (ADPs) . Validate with the Hirshfeld surface analysis to ensure electron density models match experimental data .

Q. What computational methods are used to validate molecular geometry against experimental crystallographic data?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the gas-phase structure, which is then compared to X-ray coordinates using root-mean-square deviations (RMSD < 0.1 Å). Tools like Mogul check for geometric outliers (e.g., bond angles, torsions) against the Cambridge Structural Database . For dynamic behavior, molecular dynamics simulations assess conformational flexibility in solvent environments.

Q. How do reaction conditions (e.g., microwave vs. conventional heating) impact crystal quality for X-ray studies?

- Methodological Answer : Microwave synthesis reduces reaction times (e.g., 18 minutes vs. hours) and improves crystal purity by minimizing side reactions. Crystals grown via slow evaporation from ethanol exhibit higher diffraction quality (Rint < 0.029) due to controlled nucleation . For twinned crystals, iterative refinement in SHELXL with TWIN/BASF instructions resolves overlapping reflections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.